Dalbavancin

Antimicrobial susceptibility MRSA MIC90

Dalbavancin's extended half-life (181–204 h) enables single-dose or once-weekly IV therapy, eliminating indwelling catheters and reducing hospitalization. Compared to vancomycin, it demonstrates 16- to 32-fold greater anti-staphylococcal potency (MIC90 0.06 vs 2 μg/mL) and maintains activity against isolates with elevated vancomycin MICs. Its tissue penetration into cortical bone exceeds S. aureus MIC90 by 68- to 105-fold at 14 days post-dose, supporting outpatient osteomyelitis management. Choose dalbavancin for superior PK/PD, operational efficiency, and reduction in line-related complications.

Molecular Formula C88H100Cl2N10O28
Molecular Weight 1816.7 g/mol
CAS No. 171500-79-1
Cat. No. B606935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalbavancin
CAS171500-79-1
SynonymsA-A 1;  BI397;  BI-397;  BI 397;  VER 001;  VER-001;  VER001;  MDL63397;  MDL-63397;  MDL 63397;  Dalbavancin. Dalbavancin B0;  trade name: Dalvance in the US and Xydalba in Europe.
Molecular FormulaC88H100Cl2N10O28
Molecular Weight1816.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
InChIInChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1
InChIKeyKGPGQDLTDHGEGT-SZUNQUCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dalbavancin Procurement Guide: Baseline Characteristics of a Long-Acting Lipoglycopeptide Antibiotic (CAS 171500-79-1)


Dalbavancin (CAS 171500-79-1) is a semisynthetic lipoglycopeptide antibiotic derived from the teicoplanin-like glycopeptide A-40926 [1]. It is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [2]. Dalbavancin is distinguished from conventional glycopeptides such as vancomycin and teicoplanin by its extended terminal half-life of approximately 181 to 204 hours, enabling once-weekly or single-dose intravenous administration [3]. The compound is manufactured as a lyophilized powder for reconstitution, with patented stable liquid formulations containing cyclodextrins also described in recent patent literature [4].

Why Dalbavancin Cannot Be Directly Substituted with Other Glycopeptides or Lipoglycopeptides: A Procurement Perspective


Dalbavancin belongs to the lipoglycopeptide class, which includes oritavancin and telavancin, and shares a heptapeptide core with vancomycin and teicoplanin. However, structural modifications confer substantial differences in antimicrobial potency, pharmacokinetic (PK) profile, and dosing convenience that preclude direct therapeutic interchange [1]. Dalbavancin's extended half-life (approximately 181–204 hours) enables single-dose or once-weekly regimens, whereas vancomycin requires multiple daily infusions and therapeutic drug monitoring [2]. In vitro, dalbavancin is 16- to 32-fold more potent than vancomycin against staphylococci, with MIC90 values of 0.06 μg/mL versus 2 μg/mL [3]. Unlike oritavancin, dalbavancin does not interfere with coagulation tests, avoiding a clinically significant drug-laboratory interaction [4]. These quantitative and qualitative differences—spanning potency, dosing frequency, and safety considerations—mean that selecting a glycopeptide or lipoglycopeptide based solely on class membership risks suboptimal clinical outcomes and logistical inefficiencies. The evidence below substantiates precisely where dalbavancin demonstrates quantifiable differentiation.

Dalbavancin Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Vancomycin, Teicoplanin, and Lipoglycopeptide Analogs


Dalbavancin MIC90 Against MRSA: 0.094 μg/mL vs. Vancomycin 2 μg/mL (21-Fold Superior Potency)

In a 2023 study evaluating 124 clinical MRSA isolates from SSTI patients, dalbavancin exhibited a MIC90 of 0.094 μg/mL, representing a 21.3-fold improvement in potency compared to vancomycin (MIC90 = 2 μg/mL). Dalbavancin MIC50 was 0.064 μg/mL versus vancomycin MIC50 of 1 μg/mL [1]. An international surveillance study of 4,648 staphylococcal isolates confirmed dalbavancin was 16- to 32-fold more potent than vancomycin (MIC90, 0.06 versus 2 mg/L) [2]. Dalbavancin also demonstrated superior potency to teicoplanin, with MIC50 values of 0.06 μg/mL versus 0.5 μg/mL for teicoplanin [3].

Antimicrobial susceptibility MRSA MIC90 Glycopeptide

Terminal Half-Life of Dalbavancin: 181.4 Hours (7.6 Days) vs. Vancomycin 4-6 Hours (Requiring Twice-Daily Dosing)

Dalbavancin exhibits a terminal plasma half-life of 181.4 ± 35.5 hours (approximately 7.6 days) following a 1,500 mg intravenous dose [1]. Other studies report half-life values ranging from 147 to 258 hours [2]. This prolonged half-life enables once-weekly or single-dose administration, contrasting sharply with vancomycin (half-life approximately 4-6 hours in adults with normal renal function, requiring every 8-12 hour dosing), teicoplanin (half-life approximately 70-100 hours, requiring daily dosing after loading), and telavancin (half-life approximately 8 hours, requiring daily dosing) [3].

Pharmacokinetics Half-life Dosing interval Outpatient therapy

Single-Dose Dalbavancin (1500 mg) Noninferior to Two-Dose Regimen: 81.4% vs. 84.2% Early Clinical Response (Difference -2.9%, 95% CI -8.5% to 2.8%)

A randomized, double-blind trial of 698 patients with ABSSSI compared a single 1,500 mg intravenous infusion of dalbavancin to the standard two-dose regimen (1,000 mg day 1 followed by 500 mg day 8). The single-dose regimen was noninferior, with early clinical response rates (≥20% reduction in erythema at 48-72 hours) of 81.4% versus 84.2% for the two-dose regimen (difference -2.9%; 95% CI, -8.5% to 2.8%) [1]. Clinical outcomes at day 14 (84.0% vs. 84.8%), day 28 (84.5% vs. 85.1%), and in patients with MRSA (92.9% vs. 95.3%) were similar between regimens [2]. This evidence validates that a single infusion provides equivalent efficacy to a two-dose course, a dosing convenience not achievable with vancomycin, teicoplanin, or telavancin.

ABSSSI Single-dose regimen Clinical trial Noninferiority

Dalbavancin Bone Penetration: Cortical Bone Concentration 6.3 μg/g at 12 Hours, Sustained at 4.1 μg/g at 2 Weeks Post-Single 1,000 mg Dose

In a Phase I bone penetration study, dalbavancin concentrations in cortical bone were 6.3 μg/g 12 hours after a single 1,000 mg intravenous infusion and remained at 4.1 μg/g two weeks later [1]. These concentrations exceed the dalbavancin MIC90 for S. aureus (0.06 μg/mL) by approximately 68- to 105-fold at 12 hours and by 68-fold at 14 days [2]. The bone/plasma AUC ratio was 13.9% based on total drug, and given dalbavancin's 93% protein binding, the overall penetration relative to free-drug plasma concentrations is substantially higher [3]. Synovial fluid concentrations were even higher, reaching a mean of 22.9 μg/mL at 12 hours [4].

Osteomyelitis Bone penetration Pharmacokinetics Tissue distribution

Dalbavancin Noninferior to Vancomycin/Linezolid in ABSSSI: Pooled Early Clinical Response 79.7% vs. 79.8% (95% CI -4.5% to 4.2%)

Two identically designed Phase 3 trials (DISCOVER 1 and DISCOVER 2) randomized 1,312 adults with ABSSSI to dalbavancin (1,000 mg day 1 followed by 500 mg day 8) or vancomycin (1,000 mg or 15 mg/kg every 12 hours, with optional switch to oral linezolid after 3 days). In a pooled analysis, early clinical response at 48-72 hours (cessation of lesion spread and resolution of fever) was 79.7% for dalbavancin versus 79.8% for vancomycin/linezolid (95% CI, -4.5% to 4.2%), meeting the pre-specified noninferiority margin of -10% [1]. In patients with S. aureus (including MRSA), success rates were 90.6% for dalbavancin versus 93.8% for vancomycin/linezolid [2].

ABSSSI Phase 3 trial Vancomycin Noninferiority

Dalbavancin Activity Against Vancomycin-Intermediate S. aureus (VISA): MIC90 0.12 μg/mL vs. Vancomycin MIC90 2 μg/mL

In a surveillance study of 1,141 S. aureus isolates with vancomycin MIC ≥2 mg/L (enriched for VISA phenotypes), dalbavancin maintained potent activity with MIC50/MIC90 values of 0.06/0.12 mg/L, while vancomycin MIC90 was 2 mg/L [1]. Among daptomycin-nonsusceptible isolates (n=48), dalbavancin MIC50/MIC90 remained 0.06/0.12 mg/L. Dalbavancin susceptibility (FDA breakpoint ≤0.25 mg/L) was retained in 99.3% of vancomycin MIC ≥2 mg/L isolates [2]. Dalbavancin also demonstrates activity against heteroresistant VISA (hVISA), being 4-8 times more potent than vancomycin in vitro [3].

VISA Vancomycin-intermediate Reduced susceptibility Resistance

High-Value Application Scenarios for Dalbavancin Based on Quantitative Differentiation Evidence


Outpatient Treatment of ABSSSI in Patients Who Inject Drugs (PWID) or with Poor IV Access

The single-dose dalbavancin regimen (1,500 mg IV over 30 minutes) demonstrated noninferiority to the two-dose regimen in a randomized trial (81.4% vs. 84.2% early clinical response; difference -2.9%, 95% CI -8.5% to 2.8%) [1]. This single-dose approach eliminates the need for indwelling IV catheters, reduces hospital admissions, and mitigates the risk of line-related complications in populations with difficult venous access. In a subgroup analysis of persons who inject drugs (PWID), single-dose dalbavancin achieved similar efficacy to the two-dose regimen and to the non-PWID population, supporting its use in this challenging patient group where adherence to multiday therapy is often poor [2].

Long-Term Suppressive Therapy for Staphylococcal Osteomyelitis and Prosthetic Joint Infections

Dalbavancin achieves sustained cortical bone concentrations of 6.3 μg/g at 12 hours and 4.1 μg/g at 14 days after a single 1,000 mg IV dose, exceeding the S. aureus MIC90 (0.06 μg/mL) by approximately 68- to 105-fold [3]. A proposed two-dose weekly regimen (1,000 mg day 1, 500 mg weekly for 7 additional weeks) provides tissue exposure above the dalbavancin MIC for S. aureus over an 8-week treatment course without evidence of drug accumulation [4]. This pharmacokinetic profile enables outpatient management of osteomyelitis and prosthetic joint infections, conditions that traditionally require 4-8 weeks of daily IV therapy via a PICC line with associated risks of line infection, thrombosis, and healthcare costs.

Treatment of MRSA Infections in Patients with Vancomycin Hypersensitivity or Vancomycin-Intermediate S. aureus (VISA)

Dalbavancin demonstrates MIC90 of 0.12 mg/L against S. aureus isolates with vancomycin MIC ≥2 mg/L (enriched for VISA phenotypes), compared to vancomycin MIC90 of 2 mg/L, representing a 16.7-fold potency advantage [5]. Among 1,141 such isolates, 99.3% remained susceptible to dalbavancin at the FDA breakpoint of ≤0.25 mg/L. In the DISCOVER trials, dalbavancin achieved clinical success in 90.6% of patients with MRSA infections, comparable to vancomycin/linezolid (93.8%) [6]. This evidence positions dalbavancin as a viable alternative in scenarios where vancomycin is contraindicated due to hypersensitivity, where vancomycin MICs are elevated, or where therapeutic vancomycin monitoring suggests suboptimal target attainment.

Pediatric ABSSSI Therapy with Age-Based Weight-Adjusted Single Dosing

Population PK modeling in pediatric patients (n=211, 1,124 concentrations) demonstrated that single-dose dalbavancin regimens of 22.5 mg/kg (patients <6 years) and 18 mg/kg (patients 6 years to <18 years) achieve PK/pharmacodynamic target attainment (PTA) ≥94% for stasis targets at MIC ≤2 mg/L and ≥94% for 2-log kill targets at MIC ≤0.5 mg/L [7]. Pediatric exposures were similar to adults receiving the 1,500 mg single-dose regimen. This evidence supports weight-based single-dose administration in children, eliminating the need for repeated IV access, reducing hospital length of stay, and improving the patient/family experience compared to multiday IV therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalbavancin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.